2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10930486
InChI: InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.4 g/mol

2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

CAS No.:

Cat. No.: VC10930486

Molecular Formula: C13H14N2O3S2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid -

Specification

Molecular Formula C13H14N2O3S2
Molecular Weight 310.4 g/mol
IUPAC Name 2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C13H14N2O3S2/c1-4-5-15-12(18)10-7(2)8(3)20-11(10)14-13(15)19-6-9(16)17/h4H,1,5-6H2,2-3H3,(H,16,17)
Standard InChI Key XWUAOPITKYYSAV-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)O)CC=C)C

Introduction

Structural and Nomenclature Characteristics

Core Architecture and Substituent Analysis

The compound features a thieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a pyrimidine ring fused to a thiophene moiety. Key substituents include:

  • 3-Allyl group: A propenyl chain (-CH₂CH=CH₂) at position 3, enhancing lipophilicity and enabling conjugation reactions.

  • 5,6-Dimethyl groups: Methyl substituents at positions 5 and 6, influencing steric and electronic properties.

  • 4-Oxo functionality: A ketone group at position 4, critical for hydrogen-bonding interactions.

  • Thioacetic acid side chain: A sulfanyl-acetic acid group (-S-CH₂-COOH) at position 2, providing acidity (pKa ≈ 3.5–4.2) and metal-chelating potential .

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number510724-80-8
IUPAC Name2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.39 g/mol
SMILES NotationC=CCN1C(=O)C2=C(N=C1SCC(=O)O)SC(C)=C2C

Physicochemical and Computational Properties

Experimental and Predicted Metrics

Experimental density measurements are unavailable, but analogous thienopyrimidines exhibit densities of 1.3–1.5 g/cm³ . Computed properties for the 6-ethyl analog (CAS 380453-43-0) include:

  • XLogP3: 2.9 (moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 124 Ų

  • Hydrogen Bond Donors/Acceptors: 1/6

These values suggest moderate membrane permeability and compatibility with oral bioavailability frameworks.

Applications in Drug Discovery

Lead Optimization Strategies

The acetic acid side chain facilitates:

  • Prodrug Development: Esterification to improve bioavailability.

  • Metal Chelation: Potential for designing metalloenzyme inhibitors.

  • Bioconjugation: Coupling with antibodies or peptides for targeted therapies.

Future Directions

Unanswered Research Questions

  • ADME Profiling: Absorption/distribution studies are needed to assess pharmacokinetic behavior.

  • Target Deconvolution: Identification of primary molecular targets via chemoproteomics.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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